5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c16-11-5-10(7-17-8-11)14(20)19-12-2-1-9-3-4-18-15(21)13(9)6-12/h1-2,5-8H,3-4H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKXZMTXCMIHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor followed by the introduction of the nicotinamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace the bromine atom with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
Biological Activities
-
Neuronal Nitric Oxide Synthase Inhibition :
- Recent studies have explored the inhibition of neuronal nitric oxide synthase (nNOS), which is crucial in various neurological disorders. Compounds similar to 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide have shown promise as selective nNOS inhibitors. For instance, research indicates that certain tetrahydroisoquinoline derivatives exhibit potent inhibitory effects on nNOS, which could be beneficial in treating conditions like neuropathic pain and migraine .
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cells :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Methodological Considerations
The structural analysis of such compounds often relies on crystallographic tools like SHELX (for refinement and structure solution) and ORTEP-3 (for graphical representation of crystal structures) . These programs enable precise determination of bond lengths, angles, and conformational details, which are critical for rational drug design.
Biological Activity
5-Bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and implications for therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a bromine atom and a tetrahydroisoquinoline moiety. The synthesis typically involves multi-step reactions that integrate various chemical transformations to achieve the desired molecular framework. The synthesis can be summarized as follows:
- Formation of Tetrahydroisoquinoline : The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
- Bromination : A bromination step introduces the bromine atom at the 5-position of the isoquinoline ring.
- Nicotinamide Linkage : Finally, the nicotinamide group is introduced through an amide bond formation.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could affect nicotinamide adenine dinucleotide (NAD+) metabolism by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for NAD+ biosynthesis .
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that govern cell survival and proliferation.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several promising pharmacological effects:
- Anticancer Activity : Studies have shown that derivatives of tetrahydroisoquinolines can induce apoptosis in cancer cells through multiple mechanisms including cell cycle arrest and necrosis . Specifically, compounds similar to this compound have demonstrated reduced viability in glioma cells.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Apoptosis induction |
| Related Tetrahydroisoquinoline Derivative | 10 | AMPK inhibition |
- Neuroprotective Effects : Compounds in this class have been studied for their neuroprotective properties against oxidative stress in neuronal cells . The presence of a tetrahydroisoquinoline structure is often associated with enhanced antioxidant activity.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
- Neurodegenerative Diseases : Research focusing on Alzheimer's disease has shown that related compounds can inhibit acetylcholinesterase (AChE), suggesting potential applications in managing cognitive decline associated with neurodegeneration .
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves coupling 5-bromonicotinic acid derivatives with functionalized tetrahydroisoquinoline precursors via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Purification : Employ gradient chromatography (e.g., reverse-phase HPLC) with mobile phases optimized for polar heterocycles. Confirm purity via LC-MS (>95% purity threshold) .
Q. Table 1: Example Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Activation | EDC, HOBt, DMF, 0°C | 85 | 90% |
| Coupling | RT, 12h, N₂ atmosphere | 70 | 88% |
| Purification | C18 column, ACN/H₂O | 65 | 99% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons and confirm regioselectivity of bromine substitution. 2D NMR (HSQC, HMBC) clarifies connectivity in the tetrahydroisoquinoline ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 388.03 Da).
- HPLC : Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) ensures separation from residual solvents/byproducts .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases like PKC or PI3K). Parameterize bromine’s steric/electronic effects using density functional theory (DFT) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds (e.g., between nicotinamide and kinase hinge region) .
Q. Table 2: Example Computational Parameters
| Software | Force Field | Simulation Time | Key Outputs |
|---|---|---|---|
| AutoDock Vina | AMBER | N/A | ΔG (kcal/mol) |
| GROMACS | CHARMM36 | 100 ns | RMSD, H-bond occupancy |
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
Methodological Answer:
- Replication Framework : Follow factorial design principles (e.g., 2×2 design varying cell lines and assay conditions) to isolate confounding variables .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Ensure power analysis (α=0.05, β=0.2) to justify sample sizes .
- Mechanistic Follow-Up : Combine kinase inhibition assays with transcriptomic profiling (RNA-seq) to identify off-target effects .
Q. What in vitro and in vivo models are optimal for evaluating pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro :
- In Vivo :
Q. Table 3: Example PK Parameters
| Model | Dose (mg/kg) | AUC₀–24 (ng·h/mL) | t₁/₂ (h) |
|---|---|---|---|
| Rat IV | 5 | 450 ± 50 | 2.1 |
| Rat PO | 10 | 300 ± 40 | 1.8 |
Methodological Considerations for Data Interpretation
- Theoretical Frameworks : Link mechanistic hypotheses to kinase signaling pathways (e.g., PI3K-Akt-mTOR) to contextualize activity data .
- Contradiction Analysis : Apply Bradford-Hill criteria (e.g., dose-response consistency, biological plausibility) to weigh conflicting results .
- Ethics & Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectra/chromatograms via public repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
